![molecular formula C16H17N3O B4694000 2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4694000.png)
2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound is known for its unique structure and properties, which make it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. It has also been shown to reduce inflammation by modulating the activity of certain immune cells and cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its potential as a lead compound for drug development. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone. These include:
1. Further investigation of its mechanism of action and potential targets for drug development.
2. Development of more efficient synthesis methods to increase yield and purity.
3. Exploration of its potential as a therapeutic agent for other diseases, such as autoimmune disorders.
4. Investigation of its pharmacokinetics and toxicity in vivo to determine its suitability for clinical trials.
5. Development of analogs and derivatives of 2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone with improved properties and efficacy.
In conclusion, 2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a promising compound with potential applications in medicine and biochemistry. Its unique structure and properties make it a valuable candidate for drug discovery and development, and further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Scientific Research Applications
The potential applications of 2-anilino-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone in scientific research are vast. This compound has been studied for its ability to inhibit the growth of cancer cells, particularly in breast cancer. It has also been investigated for its potential as an anti-inflammatory agent and for its ability to modulate immune responses.
properties
IUPAC Name |
2-anilino-4,7-dimethyl-7,8-dihydro-6H-quinazolin-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-10-8-13-15(14(20)9-10)11(2)17-16(19-13)18-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECXMPNIKAMQAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.